molecular formula C24H22ClN3O3S B6516253 2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methylphenyl)acetamide CAS No. 899902-76-2

2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B6516253
CAS No.: 899902-76-2
M. Wt: 468.0 g/mol
InChI Key: CKBKESVRZJYUKN-UHFFFAOYSA-N
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Description

The compound 2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methylphenyl)acetamide features a thieno[2,3-d]pyrimidine core fused with a thiophene ring and two pyrimidine ketone groups (2,4-dioxo). Key structural features include:

  • 5,6-Dimethyl groups: Contribute steric bulk and modulate electronic effects.

Molecular Formula: C₂₄H₂₇ClN₃O₃S. Key Functional Groups: Thienopyrimidine dione, benzyl, acetamide, chloroaryl.

Properties

IUPAC Name

2-(3-benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3S/c1-14-9-10-18(25)11-19(14)26-20(29)13-28-23-21(15(2)16(3)32-23)22(30)27(24(28)31)12-17-7-5-4-6-8-17/h4-11H,12-13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBKESVRZJYUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methylphenyl)acetamide is a member of the thieno[2,3-d]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H19N3O3SC_{17}H_{19}N_{3}O_{3}S with a molecular weight of 345.4 g/mol. Its structure features a thieno[2,3-d]pyrimidine core which is known for its potential pharmacological effects.

Property Value
Molecular FormulaC17H19N3O3SC_{17}H_{19}N_{3}O_{3}S
Molecular Weight345.4 g/mol
CAS Number689756-46-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. A notable study evaluated a series of thieno[2,3-d]pyrimidine derivatives against the MDA-MB-231 breast cancer cell line. The IC50 values indicated that these compounds exhibited cytotoxic effects with some derivatives achieving IC50 values as low as 27.6 μM . This suggests that the thieno[2,3-d]pyrimidine scaffold may be an effective target for developing new anticancer agents.

Antimicrobial Activity

Thieno[2,3-d]pyrimidines have also been investigated for their antimicrobial properties. In a study focusing on various thienopyrimidine compounds, several derivatives demonstrated promising antibacterial activity against pathogenic bacteria strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of these compounds. Research has indicated that certain thieno[2,3-d]pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This positions them as potential candidates for the treatment of inflammatory diseases .

Case Studies

  • Anticancer Study : A study synthesized multiple thieno[2,3-d]pyrimidine derivatives and tested their efficacy against MDA-MB-231 cells. The results showed that compounds substituted with electron-withdrawing groups exhibited enhanced cytotoxicity compared to others (IC50 = 29.3 μM) .
  • Antimicrobial Evaluation : Another investigation focused on novel thienopyrimidines revealed that certain derivatives displayed significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications at specific positions could enhance antimicrobial efficacy .

The biological activity of 2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methylphenyl)acetamide likely involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Interaction with DNA/RNA : Similar compounds have been shown to interact with nucleic acids, potentially disrupting replication and transcription processes.

Scientific Research Applications

The compound 2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methylphenyl)acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Pharmaceutical Development

The compound has been investigated for its potential as a lead compound in drug development. Its structure suggests that it may interact with biological targets involved in diseases such as cancer and inflammation.

Case Study: Anticancer Activity

Research has shown that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth. In vitro studies indicated that compounds similar to this structure could induce apoptosis in cancer cell lines .

Enzyme Inhibition

The thieno[2,3-d]pyrimidine core is known for its ability to inhibit various enzymes. This compound may serve as an inhibitor for enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides.

Case Study: DHFR Inhibition

A study demonstrated that thieno[2,3-d]pyrimidines could effectively inhibit DHFR activity, leading to reduced proliferation of certain bacterial strains and cancer cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has indicated that similar compounds can exhibit efficacy against a range of pathogens.

Case Study: Antibacterial Activity

In a comparative study, thieno[2,3-d]pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Material Science

Beyond medicinal applications, the unique chemical properties of this compound may find use in material science for developing new polymers or coatings with specific functionalities.

Comparison with Similar Compounds

Comparison with Structural Analogues

Thieno[2,3-d]pyrimidine Derivatives

(a) N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide ()
  • Core: Thieno[2,3-d]pyrimidine with a 4-oxy linkage.
  • Substituents : 5-Phenyl and acetamide-linked 3-phenyl.
  • Molecular Formula : C₁₇H₁₄ClN₃O₂S.
  • Key Differences : Lacks benzyl and methyl groups on the core; includes an oxygen bridge instead of direct substitution .
(b) 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide ()
  • Core: Thieno[2,3-d]pyrimidinone (4-oxo).
  • Substituents : Ethyl at position 3, thio-linked acetamide to 3-methoxyphenyl.
  • Key Differences : Methoxy group increases polarity vs. chloro in the target; ethyl substitution vs. benzyl alters steric profile .

Pyrimidine Derivatives with Varied Fused Rings

(a) Thiazolo[3,2-a]pyrimidines ()
  • Core : Thiazolo[3,2-a]pyrimidine fused with a thiazole ring.
  • Substituents: 5-Methylfuran-2-yl and cyano groups (e.g., Compounds 11a, 11b).
  • Molecular Formula : C₂₀H₁₀N₄O₃S (11a), C₂₂H₁₇N₃O₃S (11b).
  • Key Differences: Fused thiazole instead of thiophene; cyano groups enhance electrophilicity .
(b) Pyrido[4,3-d]pyrimidine ()
  • Core : Pyrido[4,3-d]pyrimidine with cyclopropyl and halogenated aryl groups.
  • Substituents : Fluoro-iodophenyl and cyclopropyl.
  • Key Differences : Larger fused ring system; halogens (F, I) introduce strong electronic effects .

Acetamide-Containing Analogues

(a) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
  • Core: Non-fused dihydropyrimidine.
  • Substituents : Dichlorophenyl and thioether linkage.
  • Molecular Formula : C₁₃H₁₁Cl₂N₃O₂S.
  • Key Differences : Simpler pyrimidine core; dual chloro substituents increase hydrophobicity .
(b) 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide ()
  • Core : Pyrimidine linked to 1,3,4-oxadiazole.
  • Substituents : Nitrophenyl and chloroaryl.
  • Key Differences : Oxadiazole introduces hydrogen-bonding capacity; nitro group enhances reactivity .

Data Table: Structural and Physical Properties

Compound Core Structure Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
Target Compound Thieno[2,3-d]pyrimidine C₂₄H₂₇ClN₃O₃S 488.01 3-Benzyl, 5,6-dimethyl, Cl-aryl Not reported
N-{3-[(5-Ph...acetamide () Thieno[2,3-d]pyrimidine C₁₇H₁₄ClN₃O₂S 361.83 5-Phenyl, Oxy bridge 190–191
2-[(4-Methyl-6-oxo...)acetamide () Dihydropyrimidine C₁₃H₁₁Cl₂N₃O₂S 344.21 Dichlorophenyl, Thioether 230
11a () Thiazolo[3,2-a]pyrimidine C₂₀H₁₀N₄O₃S 386.38 2,4,6-Trimethylbenzylidene, CN 243–246
11p () Benzo[e][1,4]diazepine C₃₄H₃₄ClN₇O₄S 704.20 Butenyl, Methylpyrimidine Not reported

Key Findings and Implications

Substituent Effects :

  • Chloro and methyl groups (target, –5) improve lipophilicity, favoring membrane penetration.
  • Electron-withdrawing groups (e.g., CN in , nitro in ) increase electrophilicity, altering reactivity.

Acetamide Linkage : Common across analogues, suggesting its role as a pharmacophore. Substituents on the aryl group (e.g., chloro vs. methoxy) fine-tune solubility and target affinity.

Synthetic Routes : Condensation reactions () and thiouracil derivatization (, ) are prevalent methods for pyrimidine-acetamide hybrids.

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